5,10,15,20-Tétra-p-tolyl-21H,23H-porphine

Vue d'ensemble

Description

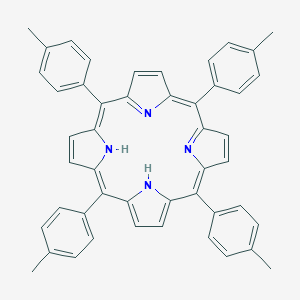

5,10,15,20-Tetra-p-tolyl-21H,23H-porphine: is an organic compound belonging to the porphyrin class. Porphyrins are macrocyclic compounds composed of four pyrrole subunits interconnected via methine bridges. This specific compound is characterized by the presence of four p-tolyl groups attached to the meso positions of the porphyrin ring. It is known for its unique optical and electronic properties, making it valuable in various scientific and industrial applications.

Applications De Recherche Scientifique

Sensor Applications

TPTP has been studied for its effectiveness in sensor technology, particularly for detecting gases and environmental pollutants.

Chemiresistive Sensors

Recent research has demonstrated the use of TPTP in composite materials with reduced graphene oxide (rGO) to create highly sensitive chemiresistive sensors for sulfur dioxide (SO₂). The composite exhibited remarkable reproducibility and repeatability, making it suitable for environmental monitoring applications. The study highlighted that the TPTP-rGO composite could detect SO₂ at low concentrations, showcasing its potential in air quality assessment and industrial safety .

| Feature | TPTP-rGO Composite |

|---|---|

| Sensitivity | High |

| Detection Limit | Low concentrations of SO₂ |

| Reproducibility | Highly reproducible |

Photodynamic Therapy (PDT)

Porphyrins are known for their role in photodynamic therapy due to their ability to generate reactive oxygen species (ROS) upon light activation. TPTP's unique structure allows it to absorb light efficiently, which can be harnessed for therapeutic applications.

Case Studies

A study involving TPTP demonstrated its effectiveness in inducing apoptosis in cancer cell lines when activated by laser light. The results indicated a significant reduction in cell viability, suggesting that TPTP could be a promising agent in PDT protocols .

Material Science

In material science, TPTP is utilized as a building block for creating advanced materials with unique optical and electronic properties.

Organic Photovoltaics

TPTP has been incorporated into organic photovoltaic devices due to its favorable electron-donating properties. Research indicates that incorporating TPTP into polymer blends enhances the efficiency of solar cells by improving charge transport and light absorption capabilities .

Nanocomposites

TPTP's compatibility with various substrates allows it to be used in nanocomposite materials aimed at enhancing mechanical strength and thermal stability. These composites are being explored for applications in electronics and aerospace industries.

Mécanisme D'action

Target of Action

The primary target of 5,10,15,20-Tetra-p-tolyl-21H,23H-porphine (TPTP) is sulfur dioxide (SO2) . SO2 is a common air pollutant that can have detrimental effects on the environment and human health .

Mode of Action

TPTP interacts with its target, SO2, through a chemiresistive mechanism . This interaction results in a change in the electrical resistance of the TPTP, which can be measured and used to detect the presence and concentration of SO2 .

Biochemical Pathways

It is known that tptp can be used to create a composite with reduced graphene oxide (rgo), which enhances its ability to detect so2 .

Pharmacokinetics

Its use in a chemiresistive sensor suggests that it may have good stability and bioavailability .

Result of Action

The interaction of TPTP with SO2 results in a change in the electrical resistance of the TPTP. This change can be measured and used to detect the presence and concentration of SO2 . The sensor based on the rGO/TPTP composite exhibited a very fast response and recovery time of 33 s. and 27 s. respectively .

Action Environment

The action of TPTP is influenced by environmental factors such as the presence of other gases and the temperature . The rgo/tptp composite sensor has shown outstanding repeatability, linearity, and stability, suggesting that it is robust against environmental variations .

Analyse Biochimique

Biochemical Properties

It has been used in the development of a chemiresistive SO2 sensor based on a composite of reduced graphene oxide and 5,10,15,20-Tetra-p-tolyl-21H,23H-porphine . The sensing response of this composite for various concentrations of sulfur dioxide was investigated in chemiresistive modality .

Molecular Mechanism

It is known that the compound can interact with reduced graphene oxide to form a composite that has been used in the development of a chemiresistive SO2 sensor . The exact nature of these interactions and how they contribute to the compound’s effects at the molecular level are not yet clear.

Temporal Effects in Laboratory Settings

In laboratory settings, the 5,10,15,20-Tetra-p-tolyl-21H,23H-porphine composite chemiresistive sensor displayed exceptional performance, with a consistent response spanning 1 ppm to 10 ppm . It exhibited outstanding repeatability, linearity, stability, and boasted an impressive limit of detection (LOD) of 1 ppm . This LOD is significantly lower than the recommended permissible exposure limit (PEL) of 5 ppm set by OSHA (Occupational Safety and Health Administration), USA .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetra-p-tolyl-21H,23H-porphine typically involves the condensation of pyrrole with p-tolualdehyde under acidic conditions. The reaction is often carried out in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The resulting product is then purified through column chromatography or recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 5,10,15,20-Tetra-p-tolyl-21H,23H-porphine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: This compound can be reduced to form metalloporphyrins when reacted with metal salts such as zinc acetate or iron chloride.

Substitution: Substitution reactions can occur at the meso positions or the peripheral tolyl groups. Halogenation, nitration, and sulfonation are common substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen under acidic or basic conditions.

Reduction: Metal salts like zinc acetate, iron chloride, and sodium borohydride.

Substitution: Halogens (chlorine, bromine), nitric acid, and sulfuric acid.

Major Products:

Oxidation: Oxidized porphyrin derivatives.

Reduction: Metalloporphyrins.

Substitution: Halogenated, nitrated, or sulfonated porphyrins.

Comparaison Avec Des Composés Similaires

5,10,15,20-Tetraphenyl-21H,23H-porphine: Similar structure but with phenyl groups instead of p-tolyl groups.

5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine: Contains pyridyl groups, offering different electronic properties.

5,10,15,20-Tetra(4-aminophenyl)-21H,23H-porphine: Features aminophenyl groups, providing additional functionalization sites.

Uniqueness: 5,10,15,20-Tetra-p-tolyl-21H,23H-porphine is unique due to the presence of p-tolyl groups, which enhance its solubility in organic solvents and modify its electronic properties. This makes it particularly suitable for applications requiring specific solubility and electronic characteristics .

Activité Biologique

5,10,15,20-Tetra-p-tolyl-21H,23H-porphine (TPTP) is a synthetic porphyrin compound notable for its diverse biological activities. This article explores its chemical properties, biological functions, and potential applications in various fields, particularly in biomedicine and sensor technology.

- Chemical Formula : C₃₂H₂₂N₄

- Molecular Weight : 462.54 g/mol

- CAS Number : 14527-51-6

- Density : Approximately 1.207 g/cm³

- Melting Point : ~300°C

Anticancer Properties

TPTP has been studied for its ability to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor often constitutively activated in various cancers. The compound exhibits selective antagonism towards STAT3 with an IC₅₀ of approximately 0.28 μM, demonstrating a significant capacity to disrupt oncogenic signaling pathways associated with tumor growth and survival .

- Mechanism of Action : TPTP binds directly to the SH2 domain of STAT3, inhibiting its DNA binding activity and subsequent transcriptional activation of genes that promote cell proliferation and survival . This action can potentially lead to increased apoptosis in cancer cells.

Sensor Applications

Recent studies have highlighted the use of TPTP in developing chemiresistive sensors for detecting sulfur dioxide (SO₂). The TPTP composite demonstrated high sensitivity and reproducibility in detecting SO₂ gas, indicating its potential use in environmental monitoring and safety applications .

Case Studies

- Anticancer Activity :

-

Gas Sensing :

- In a study focusing on gas sensing capabilities, TPTP was incorporated into a zeolitic imidazolate framework-based sensor. The results showed that the sensor exhibited excellent sensitivity and selectivity for SO₂ detection at low concentrations, making it suitable for practical applications in pollution monitoring .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

5,10,15,20-tetrakis(4-methylphenyl)-21,23-dihydroporphyrin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H38N4/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35/h5-28,49,52H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFQNUQLWBBZIOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H38N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

670.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14527-51-6 | |

| Record name | 21H,23H-Porphin, 5,10,15,20-tetrakis(4-methylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014527516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.